1-(3-Fluorophenyl)butan-2-one

描述

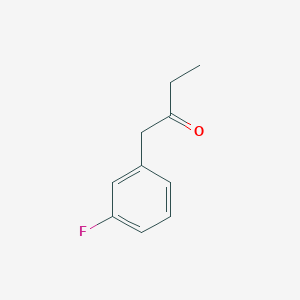

1-(3-Fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H11FO It belongs to the class of aromatic ketones and is characterized by the presence of a fluorine atom on the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

1-(3-Fluorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other green chemistry approaches can also be employed to minimize environmental impact and improve the sustainability of the production process.

化学反应分析

Types of Reactions

1-(3-Fluorophenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

1-(3-Fluorophenyl)butan-2-one has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antidepressant Activity : Preliminary studies suggest that this compound may influence neurotransmitter systems associated with mood regulation, indicating potential use in treating depression.

- Anxiolytic Properties : Research indicates that it may interact with GABA-A receptors, which are crucial for anxiety regulation, suggesting its utility in anxiety disorder treatments.

- Antitumor Activity : Although primarily focused on other compounds, related studies have noted that structurally similar compounds exhibit antitumor properties, indicating potential for further exploration in cancer therapy.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : It can be used as a precursor for synthesizing more complex organic compounds through various chemical reactions.

- Functionalization Reactions : The presence of the ketone group facilitates functionalization reactions that can introduce diverse functional groups into the molecular structure.

Case Studies and Research Findings

Several studies have explored the biological effects and applications of this compound:

- Enzyme Interaction Studies : Research has demonstrated that this compound can significantly inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a role in modulating mood-related disorders.

- Receptor Binding Assays : Binding affinity studies indicate that this compound interacts effectively with GABA-A receptors, which are crucial for anxiety regulation.

- In Vitro Antitumor Activity : Related studies on thiol-functionalized compounds have noted antitumor properties, suggesting potential for further exploration in cancer therapy.

作用机制

The mechanism of action of 1-(3-Fluorophenyl)butan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, influencing its pharmacological effects.

相似化合物的比较

1-(3-Fluorophenyl)butan-2-one can be compared with other aromatic ketones and fluorinated compounds:

Similar Compounds: 1-(4-Fluorophenyl)butan-2-one, 1-(2-Fluorophenyl)butan-2-one, and 1-(3-Chlorophenyl)butan-2-one.

Uniqueness: The position of the fluorine atom on the phenyl ring can significantly influence the compound’s chemical reactivity and biological activity. For example, this compound may exhibit different pharmacokinetic properties compared to its isomers due to variations in molecular interactions and metabolic stability.

生物活性

1-(3-Fluorophenyl)butan-2-one is an aromatic ketone characterized by the presence of a fluorine atom on the phenyl ring. Its molecular formula is C10H11FO. This compound has garnered attention in medicinal chemistry due to its potential interactions with biological targets, including enzymes and receptors, which may modulate their activity. The fluorine substituent can enhance binding affinity and selectivity, influencing pharmacological effects.

The compound can be synthesized through several methods, most notably via Friedel-Crafts acylation of 3-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions must be carefully controlled to avoid side reactions .

Table 1: Comparison of Synthesis Methods

| Method | Reactants | Catalyst | Conditions |

|---|---|---|---|

| Friedel-Crafts Acylation | 3-fluorobenzene, butanoyl chloride | Aluminum chloride | Anhydrous, controlled temperature |

Biological Activity

This compound exhibits various biological activities that are of interest in pharmacological research. Its potential as a drug candidate is supported by studies demonstrating its interaction with different biological targets.

The mechanism of action for this compound involves modulation of enzyme activity and receptor interactions. The presence of fluorine can enhance lipophilicity, improving CNS penetration and potentially leading to better therapeutic outcomes .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various derivatives, including compounds similar to this compound. The derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant activity against Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : Research indicated that compounds with similar structures could act as inhibitors for specific enzymes such as HIV-1 protease. The incorporation of fluorine atoms was found to improve binding interactions within the enzyme's active site, enhancing the compound's efficacy .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that the position of substituents like fluorine significantly affects metabolic stability and distribution in biological systems .

Comparative Analysis

Comparing this compound with other fluorinated aromatic ketones reveals distinct differences in biological activity based on the position of the fluorine atom:

Table 2: Comparative Biological Activity

| Compound | Biological Activity | Binding Affinity |

|---|---|---|

| This compound | Moderate antimicrobial | High |

| 1-(4-Fluorophenyl)butan-2-one | Low antimicrobial | Moderate |

| 1-(2-Fluorophenyl)butan-2-one | High enzyme inhibition | Very High |

属性

IUPAC Name |

1-(3-fluorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDJVTGKCXMOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。